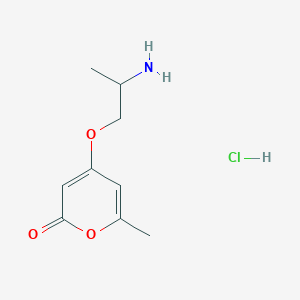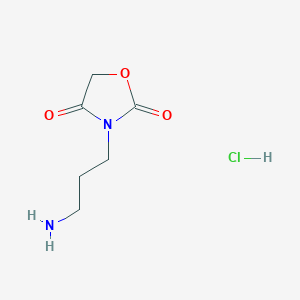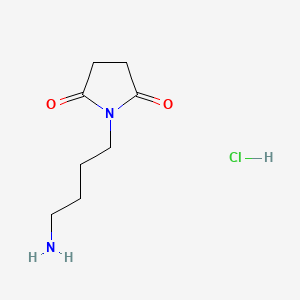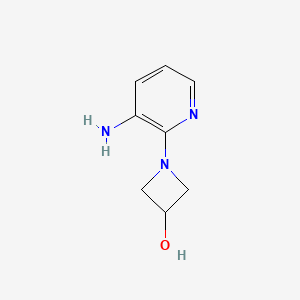
1-(3-Aminopyridin-2-yl)azetidin-3-ol
Overview
Description
“1-(3-Aminopyridin-2-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H11N3O. It has a molecular weight of 165.19 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an azetidine ring attached to a pyridine ring via a nitrogen atom. The azetidine ring carries a hydroxyl group, and the pyridine ring carries an amino group .Scientific Research Applications
Neuroprotective Properties
1-(3-Aminopyridin-2-yl)azetidin-3-ol, referenced in studies through compounds such as T-817MA, has shown promise in neuroprotection. It has been demonstrated to inhibit oxidative stress and nitric oxide-induced neurotoxicity and acts as a neurotrophic factor. In a study by Kawasaki et al. (2008), T-817MA was shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice, suggesting its potential in treating neurodegenerative disorders related to oxidative stress, such as Parkinson's disease (Kawasaki et al., 2008).
Cognitive Impairment and Schizophrenia
T-817MA has also been studied for its potential in ameliorating cognitive impairments associated with schizophrenia. Uehara et al. (2012) found that T-817MA could reverse sensorimotor gating deficits and the loss of parvalbumin-positive GABAergic neurons in rats exposed to MK-801, a model for schizophrenia, indicating a novel therapeutic approach for cognitive deficits in such conditions (Uehara et al., 2012).
Inner Ear Barotrauma Protection
The compound has also been investigated for its ability to protect against inner ear barotrauma. Maekawa et al. (2011) demonstrated that T-817MA could reduce auditory threshold shifts and outer hair cell loss in guinea pigs subjected to rapidly intense pressure change, highlighting its antioxidative activity and potential in mitigating cochlear damage (Maekawa et al., 2011).
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7-2-1-3-10-8(7)11-4-6(12)5-11/h1-3,6,12H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYGOXOVAPEUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)
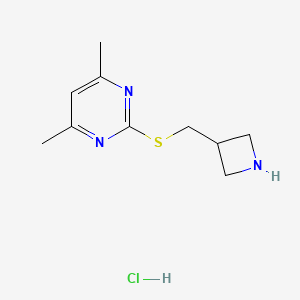
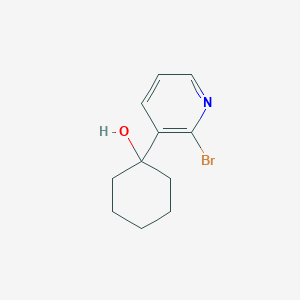


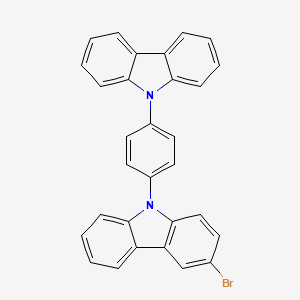
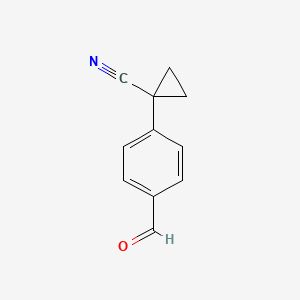
![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)
